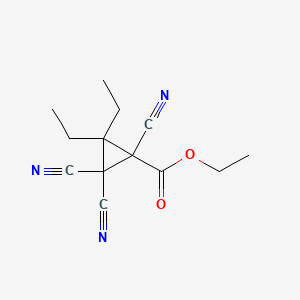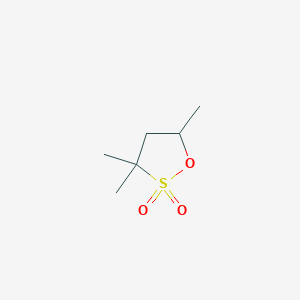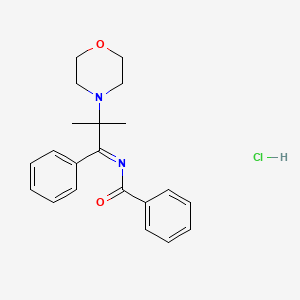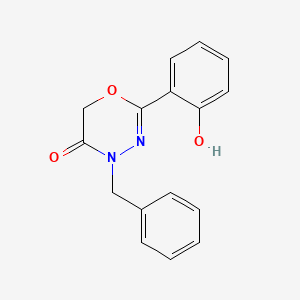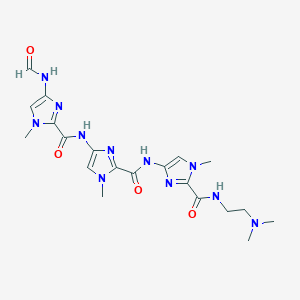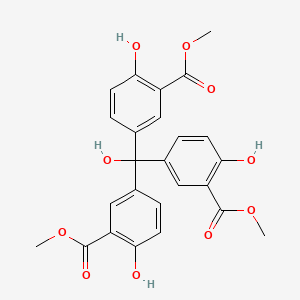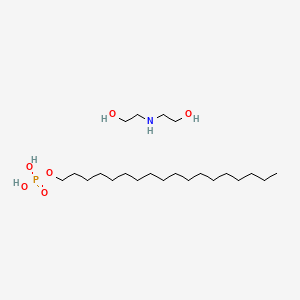![molecular formula C22H20N2O4 B12796351 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione CAS No. 10513-98-1](/img/structure/B12796351.png)
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride, followed by reaction with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The reaction is typically carried out in solvents like toluene or isopropanol under reflux conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced isoindoline derivatives .
Applications De Recherche Scientifique
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1,3-Dioxoisoindol-2-yl)methyl]isoindole-1,3-dione: Another isoindoline-1,3-dione derivative with similar chemical properties.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A functionalized isoindoline-1,3-dione used in the development of thalidomide-based PROTACs.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Used as a catalyst and in enzyme kinetic studies.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
10513-98-1 |
|---|---|
Formule moléculaire |
C22H20N2O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[6-(1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O4/c25-19-15-9-3-4-10-16(15)20(26)23(19)13-7-1-2-8-14-24-21(27)17-11-5-6-12-18(17)22(24)28/h3-6,9-12H,1-2,7-8,13-14H2 |
Clé InChI |
MJYXMZHGVMGKLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


